L-Phenylephrine-d5

LC-MS/MS Stable Isotope Dilution Bioanalysis

Quantifying phenylephrine in plasma without a reliable internal standard compromises assay precision due to matrix effects. L-Phenylephrine-d5 (CAS 1089674-35-0) is a deuterated stable isotope-labeled internal standard engineered for LC-MS/MS bioanalysis. - Delivers a definitive +5 Da mass shift, eliminating interference from the analyte's natural M+3 isotopologue. - Co-elutes with phenylephrine, correcting for ion suppression and extraction recovery variability. - Meets FDA criteria for ANDA submissions, ensuring assay selectivity, precision, and accuracy.

Molecular Formula C9H13NO2
Molecular Weight 172.24 g/mol
Cat. No. B13449810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylephrine-d5
Molecular FormulaC9H13NO2
Molecular Weight172.24 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1/i1D3,6D2
InChIKeySONNWYBIRXJNDC-WHPHVCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Phenylephrine-d5 Core Specifications


L-Phenylephrine-d5 (CAS 1089674-35-0) is a synthetic, deuterated analog of the selective alpha-1 adrenergic receptor agonist L-Phenylephrine, featuring the incorporation of five deuterium atoms . With a molecular formula of C9D5H8NO2 and a molecular weight of 172.24 g/mol, its primary utility in scientific procurement is as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantification of phenylephrine in biological matrices [1]. Its chemical purity is typically specified at a minimum of 95% .

Why L-Phenylephrine-d5 Cannot Be Replaced


Generic substitution with a structural analog or a differently labeled isotope fails to provide the requisite analytical rigor for regulatory bioanalysis. Unlike a non-deuterated analog, L-Phenylephrine-d5 uniquely compensates for matrix effects and sample preparation variability via its near-identical chemical behavior and distinct mass, which are the foundational advantages of an ideal stable isotope-labeled internal standard . Substituting with a compound like Phenylephrine-d3 introduces a higher risk of spectral overlap between the internal standard's isotopic envelope and the analyte's natural M+3 isotopologue, potentially compromising assay accuracy [1]. This product provides a specific +5 Da mass shift, a critical differentiator for ensuring the method's selectivity and precision, a feature not shared by all in-class deuterated analogs .

Quantitative Differentiation Against Alternatives


Superior Mass Spectrometric Resolution

L-Phenylephrine-d5 provides a nominal mass shift of +5 Da relative to unlabeled phenylephrine (monoisotopic mass 167.09 Da). This is a critical differentiator against the commonly available Phenylephrine-d3 (+3 Da). A mass shift of at least +3 Da is recommended to avoid significant spectral overlap with the analyte's natural M+2 isotopologue, but a shift of +5 Da provides an even greater margin of safety in complex biological matrices where analyte response may be high . The d5 label places the internal standard's signal further into a 'clean' region of the mass spectrum, reducing cross-talk interference in MRM transitions [1].

LC-MS/MS Stable Isotope Dilution Bioanalysis

Validated Isotopic Enrichment Confirmation

A 2023 publication by Kumar et al. established a robust strategy using LC-ESI-HR-MS and NMR to evaluate isotopic enrichment and structural integrity of commercial deuterated compounds. For a compound with five deuterium atoms, oxybutynin-d5 (OXY-d5), the study quantified its isotopic purity at 98.8% [1]. This provides a cross-study benchmark for penta-deuterated molecules. In contrast, purchasing a product without a specified isotopic enrichment report risks using a standard with a lower % isotopic purity, leading to inaccurate quantitation due to unaccounted for unlabeled species in the internal standard stock [2].

Isotopic Purity HR-MS NMR Quality Control

Optimal Cost-Benefit Labeling Strategy

The synthesis of L-Phenylephrine-d5 strategically incorporates deuterium at five non-labile positions, as indicated by its IUPAC name (3-[(1R)-2,2-dideuterio-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol) . This contrasts with Phenylephrine-d6 (HCl Salt, CAS 1089675-56-8), which typically carries a higher synthetic cost and a potential for a greater reverse isotope effect on chromatographic retention that can complicate method development [1]. The d5 variant offers a mass shift clearly distinct from the analyte while often presenting a more accessible price point and delivery time compared to higher-labeling analogs [2].

Stable Isotope Synthesis Deuterium Labeling Procurement Optimization

High-Value Application Scenarios


Regulatory Bioequivalence Studies

In pharmacokinetic studies submitted for Abbreviated New Drug Applications (ANDAs), the use of a stable isotope-labeled internal standard is mandated for reliable quantitative LC-MS/MS data. L-Phenylephrine-d5, with its +5 Da mass shift, is the optimum choice for quantifying phenylephrine in human plasma to satisfy FDA criteria for assay selectivity, precision, and accuracy, as it minimizes the risk of matrix factor-induced ion suppression and endogenous isotopologue interference [1].

Forensic and Clinical Toxicology Assays

Clinical and forensic toxicology labs require definitive identification and quantification of analytes like phenylephrine in complex matrices (e.g., urine, post-mortem blood). L-Phenylephrine-d5 provides the highest confidence for method validation due to its co-elution with the analyte and a mass shift that is resolvable from common matrix interferences, outperforming structural analog internal standards that may not correct for extraction recovery .

Mechanistic DMPK Research

When investigating the metabolism of phenylephrine, particularly by monoamine oxidase (MAO), a deuterated tracer like L-Phenylephrine-d5 is essential to distinguish administered drug from its metabolites via mass spectrometry. The labeling pattern on the ethylamine side chain is stable under biological conditions, allowing for accurate metabolic flux analysis, unlike d3 analogs that may offer less spectral separation when analyzing closely related biotransformation products [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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